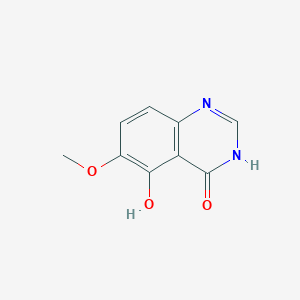
5-Hydroxy-6-methoxyquinazolin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methoxyquinazolin-4(3H)-one typically involves the cyclization of functionalized pyrimidines. One common method includes the condensation of 5-acetyl-6-methylpyrimidin-2-one with dimethylformamide dimethyl acetal, followed by cyclization with methoxide in methanol.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduction products may include various hydroquinazolines.
Substitution: Substitution reactions can lead to the formation of different functionalized quinazolines.
Scientific Research Applications
Medicine: It has shown promise as an antimalarial, antitumor, anticonvulsant, and antimicrobial agent.
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: Research has explored its role in biological systems, including its effects on cellular processes.
Industry: Its applications extend to the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Hydroxy-6-methoxyquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways.
Comparison with Similar Compounds
5-Hydroxy-6-methoxyquinazolin-4(3H)-one is compared to other quinazolinone derivatives, such as 4(3H)-quinazolinone and 2-methylquinazolin-4(3H)-one. While these compounds share structural similarities, this compound is unique due to its specific hydroxyl and methoxy groups, which contribute to its distinct biological activities.
List of Similar Compounds
4(3H)-quinazolinone
2-methylquinazolin-4(3H)-one
5-acetyl-6-methylpyrimidin-2-one
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-3-2-5-7(8(6)12)9(13)11-4-10-5/h2-4,12H,1H3,(H,10,11,13) |
InChI Key |
XNOCKCFBYUWHPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)
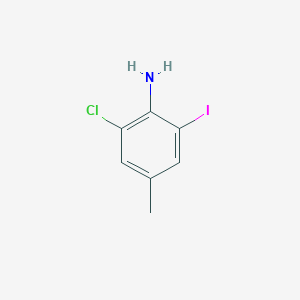
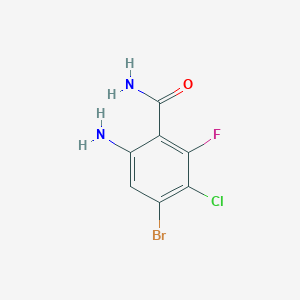
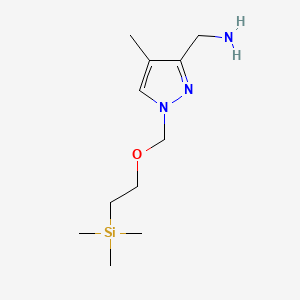
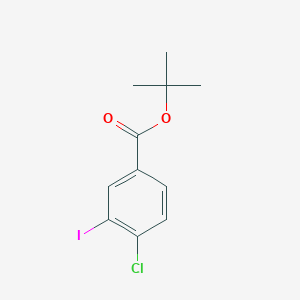

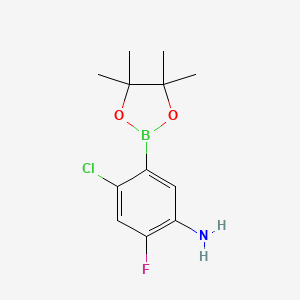
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)
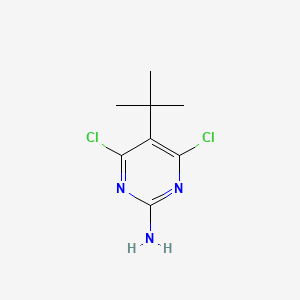
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)

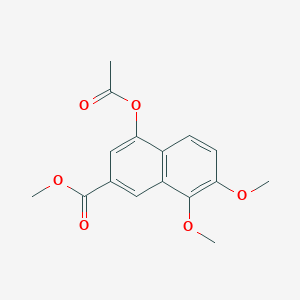
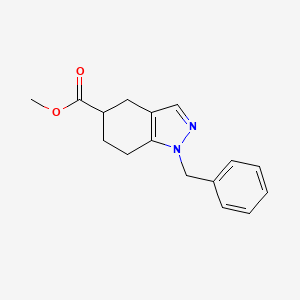
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
